molecular formula C8H13NO4 B2711599 1,2-Dimethyl pyrrolidine-1,2-dicarboxylate CAS No. 77300-46-0

1,2-Dimethyl pyrrolidine-1,2-dicarboxylate

Cat. No.: B2711599
CAS No.: 77300-46-0
M. Wt: 187.195
InChI Key: SRFMYIWPQPIVPO-UHFFFAOYSA-N
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Description

1,2-Dimethyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl pyrrolidine-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with dimethyl carbonate under basic conditions. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

1,2-Dimethyl pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. Additionally, it may bind to receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl pyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

dimethyl pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFMYIWPQPIVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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